Azidobenzene

Description

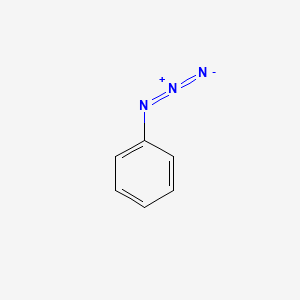

Structure

3D Structure

Properties

IUPAC Name |

azidobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLRINCMYICJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878870 | |

| Record name | Phenylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-37-7 | |

| Record name | Azidobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G0EH7N6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Azidobenzene: Synthesis and Properties for Researchers

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of azidobenzene, a versatile chemical intermediate. Detailed herein are its core properties, established synthesis protocols, and significant applications, with a focus on click chemistry and photoaffinity labeling.

Azidobenzene (C₆H₅N₃) is an organic compound featuring a phenyl group attached to an azide functional group. This pale yellow, oily liquid is a crucial building block in organic synthesis, enabling a variety of chemical transformations. Its utility is particularly pronounced in the fields of bioorthogonal chemistry and chemical biology, where the azide moiety's unique reactivity is harnessed for specific molecular conjugations and the study of biological interactions.

Core Properties of Azidobenzene

A summary of the key physical and chemical properties of azidobenzene is presented below, offering a quick reference for experimental design and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅N₃ | [1] |

| Molecular Weight | 119.12 g/mol | [1] |

| CAS Number | 622-37-7 | [1] |

| Appearance | Pale yellow, oily liquid | |

| Melting Point | -27.5 °C | [2] |

| Boiling Point | 73 °C at 6 Torr | [2] |

| Density | 1.086 g/mL | [2] |

Spectral Data

The spectral characteristics of azidobenzene are vital for its identification and quantification.

| Spectral Data | Characteristic Values | Reference(s) |

| UV-Vis (Methanol) | λmax ≈ 274 nm | [3][4] |

| Infrared (IR) | ~2107-2129 cm⁻¹ (azide N≡N stretch) | [3] |

| ¹H NMR (CDCl₃) | δ ~7.04 (d, 2H), 7.15 (t, 1H), 7.36 (t, 2H) ppm | [5] |

| ¹³C NMR (CDCl₃) | δ ~119.1 (2C), 125.0, 129.9, 140.1 ppm | [5][6] |

Synthesis of Azidobenzene

Two primary methods for the synthesis of azidobenzene are detailed below, providing researchers with reliable and step-by-step experimental protocols.

Diazotization of Aniline followed by Azide Substitution

This is the most common and well-established method for synthesizing azidobenzene and its derivatives.[7][8] The process involves the conversion of aniline to a diazonium salt, which is then displaced by an azide ion.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Deionized Water

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

-

Aniline Dissolution: In a round-bottom flask, dissolve aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3-4 eq) and deionized water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Diazotization: In a separate beaker, dissolve sodium nitrite (1.0-1.2 eq) in a minimal amount of cold deionized water. Slowly add this solution dropwise to the cold aniline solution, ensuring the temperature remains below 5 °C.

-

Azidation: Prepare a solution of sodium azide (1.0-1.2 eq) in deionized water. Add this solution dropwise to the cold diazonium salt solution, maintaining the temperature below 5 °C. Nitrogen gas evolution may be observed.

-

Reaction Completion: Allow the reaction mixture to stir at 0 °C for an additional 20-30 minutes, followed by stirring at room temperature for 1 hour.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with dichloromethane or ethyl acetate.[7]

-

Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.[7]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude azidobenzene.

-

If necessary, further purify the product by column chromatography on silica gel using a suitable eluent (e.g., hexanes).[7]

-

Synthesis from Phenylhydrazine and Nitrous Acid

An alternative route to azidobenzene involves the reaction of phenylhydrazine with nitrous acid.[9] This method can be advantageous in certain contexts.

Materials:

-

Phenylhydrazine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Ether

-

Anhydrous Calcium Chloride

-

Water

-

Ice-salt bath

Procedure: [9]

-

Phenylhydrazine Hydrochloride Formation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add water and concentrated hydrochloric acid. Cool the flask in an ice-salt bath and slowly add phenylhydrazine dropwise to form a suspension of phenylhydrazine hydrochloride.

-

Reaction with Nitrous Acid: After cooling the suspension to 0 °C, add ether. Then, add a pre-prepared solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Steam Distillation: Subject the reaction mixture to steam distillation to isolate the crude product.

-

Extraction and Drying: Separate the ether layer from the distillate and extract the aqueous layer with a small portion of ether. Combine the ethereal solutions and dry them over anhydrous calcium chloride.

-

Purification: Carefully remove the ether under reduced pressure. The remaining azidobenzene can be distilled under vacuum. Caution: Phenyl azide can be explosive when heated at atmospheric pressure.[9]

Applications in Research

Azidobenzene's azide group is central to its utility in various research applications, most notably in click chemistry and photoaffinity labeling.

Click Chemistry

The azide group of azidobenzene is a key participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][11][12] This reaction forms a stable triazole linkage between the azidobenzene-containing molecule and an alkyne-functionalized partner with high efficiency and specificity.[11][13] This has profound implications in drug discovery, bioconjugation, and materials science.

Photoaffinity Labeling

Aryl azides, including derivatives of azidobenzene, are widely used as photoaffinity labels to study biomolecular interactions.[14][15][16][17][18][19][20][21] Upon irradiation with UV light, the azide group releases nitrogen gas to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, such as amino acid residues in the binding pocket of a protein, thereby permanently labeling the interacting partner.

Safety Considerations

Azidobenzene and other organic azides are potentially explosive, especially when heated or subjected to shock.[9] It is crucial to handle these compounds with appropriate safety precautions, including the use of a blast shield during distillation and storage in a cool, dark place. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn at all times.

References

- 1. Azidobenzene | C6H5N3 | CID 69319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. scielo.br [scielo.br]

- 7. benchchem.com [benchchem.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. Click chemistry - Wikipedia [en.wikipedia.org]

- 13. broadpharm.com [broadpharm.com]

- 14. researchgate.net [researchgate.net]

- 15. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photoaffinity labeling - Wikipedia [en.wikipedia.org]

- 17. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterization of azidobenzamidines as photoaffinity labels for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Molecular Switch: An In-depth Technical Guide to the Discovery and History of Azobenzene Photoswitching

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azobenzene and its derivatives represent a cornerstone in the field of photopharmacology and smart materials, valued for their ability to undergo reversible isomerization between two distinct geometric forms—trans (E) and cis (Z)—upon exposure to light.[1][2] This light-induced transformation results in significant alterations to the molecule's geometry, dipole moment, and end-to-end distance, making azobenzenes powerful tools for the spatiotemporal control of biological systems and material properties.[1][3] This technical guide provides a comprehensive exploration of the seminal discoveries, mechanistic understanding, and key experimental protocols that have defined the history of azobenzene photoswitching.

The Foundational Discovery of cis-Azobenzene

The journey into the photochromism of azobenzene began in the 1930s. The landmark discovery is credited to G. S. Hartley, who, in a 1937 Nature publication, first reported the existence of a second, less stable isomer of azobenzene, which he identified as the cis-form.[4] Prior to Hartley's work, only the thermodynamically stable trans-azobenzene was known. His discovery was the result of meticulous observations of changes in the solubility and absorption spectra of azobenzene solutions when exposed to sunlight, suggesting the formation of a new chemical entity.[4]

Core Principles of Azobenzene Photoisomerization

The photoswitching capability of azobenzene hinges on the reversible isomerization between its trans and cis forms. The trans isomer is thermodynamically more stable and possesses a planar structure, while the metastable cis isomer has a bent, non-planar conformation.[1] This geometric shift is significant, with the distance between the 4 and 4' carbon atoms of the phenyl rings changing from approximately 9.0 Å in the trans form to about 5.5 Å in the cis form.[1]

The isomerization process is triggered by the absorption of photons of specific wavelengths:

-

trans-to-cis Isomerization: This conversion is typically induced by ultraviolet (UV-A) light, around 320-380 nm, which excites the molecule to the S2 (π-π*) state.[1][5]

-

cis-to-trans Isomerization: The reverse process can be driven by visible light (e.g., blue light at ~450 nm), corresponding to the S1 (n-π*) transition.[1][5] Alternatively, the cis isomer can thermally relax back to the more stable trans form in the absence of light.[1]

The precise mechanism of photoisomerization has been a subject of scientific debate, with two primary pathways proposed: rotation around the N=N double bond or an inversion-assisted rotation.[5][6] Theoretical studies suggest that upon n → π* excitation (S1 state), the rotation mechanism is dominant, while π → π* excitation (S2 state) may open an additional "concerted-inversion" pathway.[6]

Quantitative Data on Azobenzene Photoswitching

The photophysical properties of azobenzene and its derivatives are highly tunable through chemical modification. These properties, including absorption maxima (λ_max), quantum yields (Φ), and the thermal half-life (t_1/2) of the cis-isomer, are critical for their application.

| Compound/Derivative | Substitution Pattern | λ_max (trans) (nm) | λ_max (cis) (nm) | Quantum Yield (Φ_trans→cis) | Quantum Yield (Φ_cis→trans) | Thermal Half-life (t_1/2) of cis-isomer | Solvent |

| Azobenzene (unsubstituted) | None | ~320 (π-π) | ~440 (n-π) | 0.11 | 0.44 | ~53 hours | Aqueous solution |

| 4-(Phenylazo)benzoic acid | 4-Carboxy | ~320-335 | ~440 | - | - | - | Various |

| Tetra-ortho-fluoro-azobenzene | 2,2',6,6'-Tetrafluoro | ~430 | ~530 | - | - | >2 days | DMSO, 37°C |

| Azobis(1-methyl-benzimidazole) | Heterocyclic | ~448 | - | - | - | 520 seconds | Acetonitrile, 298K |

Experimental Protocols

Accurate characterization of azobenzene photoswitches is crucial for their effective application. The following are detailed methodologies for key experiments.

Synthesis of Unsymmetrical Azobenzenes via the Mills Reaction

A common method for synthesizing unsymmetrical azobenzenes is the Mills reaction, which involves the condensation of an aniline with a nitrosobenzene derivative.[1]

Workflow for Mills Reaction:

-

Dissolution: Dissolve the substituted aniline reactant in glacial acetic acid.

-

Addition: Add the substituted nitrosobenzene reactant to the solution.

-

Reaction: Stir the mixture at room temperature for several hours to days. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Precipitate the product by pouring the reaction mixture into water or an ice-water mixture.

-

Purification: Collect the crude product by filtration and purify it using column chromatography (e.g., on silica gel) or recrystallization to obtain the pure azobenzene derivative.[1]

Monitoring Photoisomerization by UV-Vis Spectroscopy

Objective: To monitor the trans-to-cis and cis-to-trans isomerization of an azobenzene derivative.

Materials:

-

Spectrophotometer

-

Quartz cuvette

-

Solution of the azobenzene derivative in a suitable solvent

-

UV light source (e.g., 365 nm LED)

-

Visible light source (e.g., 450 nm LED)

Procedure:

-

Initial Spectrum: Record the absorption spectrum of the sample. This spectrum represents the thermally stable trans isomer.

-

trans→cis Isomerization:** Irradiate the sample with a UV light source (e.g., a 365 nm LED) directly in the spectrophotometer. Record spectra at regular intervals until no further changes are observed. This final state is the photostationary state (PSS) under UV light, which is enriched in the cis isomer.[1][2]

-

cis→trans Isomerization:** Following UV irradiation, irradiate the sample with a visible light source (e.g., a 450 nm or green light LED) to drive the isomerization back to the trans form.[1]

-

Thermal Relaxation: To determine the thermal half-life of the cis isomer, first enrich the cis content by UV irradiation. Then, store the sample in the dark at a constant temperature and record the absorption spectrum over time as it reverts to the trans form. The kinetics of this process are typically first-order, from which the half-life can be calculated.[1]

Determination of Photoisomerization Quantum Yield (Φ)

The quantum yield is a measure of the efficiency of a photochemical process.

Procedure:

-

Prepare a dilute solution of the azobenzene derivative with an absorbance of less than 0.1 at the irradiation wavelength.

-

Record the initial absorbance spectrum (A₀).

-

Irradiate the sample for a short time interval (t) during which only a small fraction of the molecules isomerize.

-

The quantum yield can then be calculated using a reference actinometer or by absolute methods that require knowledge of the photon flux of the light source.[2]

Signaling Pathways and Experimental Workflows

The ability to optically control biological processes using azobenzene photoswitches has led to significant advancements in photopharmacology.[9][10][11] By incorporating azobenzene into bioactive molecules, their activity can be turned on or off with light.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Azobenzene - Wikipedia [en.wikipedia.org]

- 6. scilit.com [scilit.com]

- 7. Solvent-Controlled Photoswitching of Azobenzene: An Excited State Shuttle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Recent Progress in Azobenzene-Based In Vivo Photopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Progress in Azobenzene‐Based In Vivo Photopharmacology | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Unlocking Molecular Control: A Technical Guide to Azidobenzene Cis-Trans Isomerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azobenzene and its derivatives are a cornerstone of photoswitchable molecular systems, offering precise spatiotemporal control over chemical and biological processes. This is accomplished through a reversible cis-trans isomerization of the central N=N double bond, a transformation that can be triggered by light and/or heat. This technical guide provides an in-depth exploration of the fundamental principles governing this isomerization, intended for researchers, scientists, and drug development professionals. Herein, we detail the underlying mechanisms, kinetics, and key factors influencing the switching process. Comprehensive experimental protocols for the characterization of these molecular switches are provided, alongside a compilation of quantitative data to aid in the rational design and application of azobenzene-based technologies.

Core Principles of Azobenzene Isomerization

The utility of azobenzene as a molecular switch lies in the distinct properties of its two geometric isomers: the planar, thermodynamically stable trans (E) isomer and the non-planar, metastable cis (Z) isomer. The transition between these two states underpins the functionality of azobenzene in diverse applications, from materials science to photopharmacology.[1]

The isomerization process can be initiated through two primary pathways: photoisomerization and thermal isomerization.

1.1. Photoisomerization: A Light-Induced Transformation

Photoisomerization is the light-induced conversion between the trans and cis isomers. This process is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The subsequent relaxation back to the ground state can lead to a change in the geometry around the N=N double bond.

The trans-to-cis isomerization is typically induced by irradiating the sample with UV light (around 320-350 nm), which corresponds to the strong π-π* electronic transition of the trans isomer.[2] Conversely, the cis-to-trans back-isomerization can be triggered by visible light (typically >400 nm), corresponding to the n-π* transition of the cis isomer.[3]

The mechanism of photoisomerization is complex and still a subject of active research. Two primary pathways are proposed:

-

Rotation: This mechanism involves the torsion of the N=N double bond in the excited state, leading to the out-of-plane rotation of one of the phenyl rings.[4]

-

Inversion: This pathway involves an in-plane change in the C-N=N bond angle, proceeding through a linear transition state.[3]

The dominant pathway can be influenced by factors such as the substitution pattern on the azobenzene core and the surrounding environment.

1.2. Thermal Isomerization: The Spontaneous Return to Stability

The cis isomer is thermodynamically less stable than the trans isomer by approximately 50 kJ/mol.[5] Consequently, the cis isomer can thermally relax back to the more stable trans form in the dark. This process is a first-order reaction, and its rate is highly dependent on temperature and the chemical environment. The energy barrier for this thermal isomerization is typically around 95 kJ mol⁻¹ for unsubstituted azobenzene.[6]

This thermal relaxation is a crucial parameter for applications where long-lived cis states are required. The half-life of the cis isomer can range from milliseconds to days, depending on the molecular structure and the solvent.

Quantitative Data on Azobenzene Isomerization

The efficiency and kinetics of azobenzene isomerization are quantified by several key parameters. The following tables summarize these data for unsubstituted azobenzene and some of its derivatives to provide a comparative basis for selecting or designing photoswitches for specific applications.

Table 1: Photoisomerization Quantum Yields (Φ) of Selected Azobenzenes

| Compound | Solvent | Φtrans→cis (at λirr, nm) | Φcis→trans (at λirr, nm) | Reference(s) |

| Azobenzene | Methanol | 0.11 (313) | 0.48 (436) | [7] |

| Azobenzene | n-Hexane | 0.25 (313) | 0.50 (436) | [7] |

| Azobenzene | Methanol | 0.14 (313) | - | |

| Azobenzene-modified ssDNA | - | 0.036 | - | [8] |

| Azobenzene-modified dsDNA | - | 0.0056 | - | [8] |

Note: The quantum yield is a measure of the efficiency of a photochemical process and is defined as the number of molecules undergoing a specific event (e.g., isomerization) divided by the number of photons absorbed.

Table 2: Thermal cis-to-trans Isomerization Rate Constants (k) and Activation Energies (Ea)

| Compound | Solvent | Temperature (°C) | k (s⁻¹) | Ea (kJ/mol) | Reference(s) |

| Azobenzene | Toluene | 20 | - | 86.2 | [9] |

| 4-Methoxyazobenzene | BMIM PF₆ | 15-50 | - | 85 ± 4 | [6] |

| 4-Methoxyazobenzene | BMIM Tf₂N | 15-50 | - | 85 ± 3 | [6] |

| Azobenzene in DNA | - | 25 | 2.08 x 10⁻⁶ | 88.8 | [10] |

| 4-Anilino-4'-nitroazobenzene | Cyclohexane | 25 | 0.0023 | 78.4 | |

| 4-Anilino-4'-nitroazobenzene | Toluene | 25 | 0.011 | 72.5 | |

| 4-Anilino-4'-nitroazobenzene | Acetone | 25 | 0.13 | 63.8 |

Table 3: Thermal Half-life (t1/2) of cis-Azobenzene Derivatives

| Compound | Solvent | Temperature (°C) | t1/2 | Reference(s) |

| Azobenzene | Acetonitrile | Room Temp. | 4.7 h | |

| ortho-Fluoroazobenzene | Acetonitrile | Room Temp. | 8.3 h | |

| para-Fluoroazobenzene | Acetonitrile | Room Temp. | 30.8 h | |

| ortho,ortho'-Difluoroazobenzene | Acetonitrile | Room Temp. | 36.9 h |

Experimental Protocols

The characterization of azobenzene isomerization relies on a suite of spectroscopic and analytical techniques. The following sections provide detailed methodologies for key experiments.

3.1. UV-Vis Spectroscopy for Monitoring Isomerization

UV-Vis spectroscopy is the primary tool for observing the isomerization process in real-time, as the trans and cis isomers have distinct absorption spectra.

Objective: To monitor the photoisomerization of an azobenzene derivative and determine the composition of the photostationary state (PSS).

Materials:

-

Azobenzene derivative

-

Spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO)

-

Quartz cuvette (1 cm path length)

-

UV-Vis spectrophotometer

-

Light source (e.g., LED, laser, or lamp with a monochromator) for irradiation

Procedure:

-

Sample Preparation: Prepare a stock solution of the azobenzene derivative in the chosen solvent. Dilute the stock solution to an appropriate concentration, typically to achieve a maximum absorbance of the trans isomer's π-π* band between 0.8 and 1.2.[9]

-

Initial Spectrum (100% trans): Record the UV-Vis absorption spectrum of the solution in the dark. This represents the spectrum of the thermally equilibrated, predominantly trans isomer.

-

trans-to-cis Isomerization: Irradiate the sample in the cuvette with a light source at a wavelength corresponding to the π-π* transition of the trans isomer (e.g., 365 nm). Record spectra at regular time intervals until no further changes are observed. This indicates that the photostationary state (PSS) has been reached. A decrease in the π-π* band and an increase in the n-π* band are characteristic of cis isomer formation.[7]

-

cis-to-trans Isomerization (Photochemical): Starting from the PSS rich in the cis isomer, irradiate the sample with visible light (e.g., >420 nm) corresponding to the n-π* absorption band of the cis isomer. Record spectra at regular intervals to monitor the return to the trans state.[9]

-

cis-to-trans Isomerization (Thermal): After reaching the PSS, place the cuvette in the dark in a temperature-controlled sample holder. Record spectra at regular time intervals to monitor the thermal relaxation back to the trans isomer. The rate of this process can be used to calculate the thermal half-life of the cis isomer.[9]

3.2. ¹H NMR Spectroscopy for Isomer Quantification

¹H NMR spectroscopy is a powerful technique for accurately determining the ratio of trans and cis isomers in solution, as the protons in each isomer experience different chemical environments, leading to distinct chemical shifts.

Objective: To quantify the isomeric ratio of an azobenzene derivative at the photostationary state.

Materials:

-

Azobenzene derivative

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

-

Fiber-optic cable coupled to a light source for in-situ irradiation (optional)

Procedure:

-

Sample Preparation: Dissolve the azobenzene derivative in the deuterated solvent in an NMR tube to a concentration suitable for NMR analysis.

-

Initial Spectrum (100% trans): Record the ¹H NMR spectrum of the sample in the dark to obtain the spectrum of the pure trans isomer.

-

Irradiation: Irradiate the NMR tube with light of the desired wavelength to induce isomerization. For in-situ monitoring, the fiber-optic cable can be inserted into the NMR tube.

-

PSS Spectrum: After sufficient irradiation to reach the PSS, record the ¹H NMR spectrum.

-

Data Analysis: Identify the distinct signals corresponding to the aromatic protons of the trans and cis isomers. The protons ortho to the azo group often exhibit the largest chemical shift difference. Integrate the respective signals to determine the relative concentrations of the two isomers at the PSS.

3.3. Actinometry for Quantum Yield Determination

The quantum yield (Φ) of photoisomerization is a critical parameter for evaluating the efficiency of a photoswitch. Chemical actinometry is a common method for its determination.

Objective: To determine the photoisomerization quantum yield of an azobenzene derivative.

Materials:

-

Azobenzene derivative (sample)

-

Chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate) or use of azobenzene itself as a self-calibrating actinometer.

-

Spectroscopic grade solvent

-

Quartz cuvettes

-

UV-Vis spectrophotometer or NMR spectrometer

-

Monochromatic light source

Procedure (using a reference actinometer):

-

Actinometer Irradiation: Prepare a solution of the chemical actinometer and irradiate it with the monochromatic light source for a specific time.

-

Actinometer Analysis: Determine the number of moles of the photoproduct formed using an appropriate analytical technique (e.g., UV-Vis spectroscopy). From the known quantum yield of the actinometer, calculate the photon flux of the light source.

-

Sample Irradiation: Prepare a solution of the azobenzene sample with a similar absorbance at the irradiation wavelength as the actinometer. Irradiate the sample under identical conditions (light source, geometry, time).

-

Sample Analysis: Determine the number of moles of the isomerized product using UV-Vis or NMR spectroscopy.

-

Quantum Yield Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:

Φsample = Φactinometer * (moles of sample isomerized / moles of actinometer product formed)

Procedure (using azobenzene as an actinometer with NMR analysis): A more recent and facile method utilizes the photoisomerization of azobenzene itself for actinometry, particularly in photomicroreactors. This involves deriving a differential equation that only requires the tabulated absorption coefficient and the quantum yield of the E isomer, enabling the use of concentrated solutions suitable for NMR analysis. This protocol is efficient for various concentrations, light intensities, and solvents.[6]

3.4. Femtosecond Transient Absorption Spectroscopy

This advanced technique provides direct insight into the ultrafast dynamics of the isomerization process, allowing for the observation of short-lived excited states on the femtosecond to picosecond timescale.

Objective: To investigate the ultrafast excited-state dynamics of azobenzene photoisomerization.

Experimental Setup: A typical pump-probe setup is employed. An ultrashort laser pulse (the "pump") excites the sample, and a second, time-delayed pulse (the "probe") measures the change in absorbance of the sample. By varying the delay time between the pump and probe pulses, the temporal evolution of the excited states can be mapped.[8] The setup generally consists of:

-

An ultrafast laser system (e.g., Ti:sapphire laser) generating femtosecond pulses.

-

Optics to split the laser output into pump and probe beams.

-

A delay line to precisely control the timing between the pump and probe pulses.

-

A sample cell.

-

A detector (e.g., photodiode or CCD camera) to measure the intensity of the probe beam after passing through the sample.

Data Analysis: The transient absorption data (change in absorbance as a function of wavelength and time) is analyzed to identify the lifetimes of different excited states and to elucidate the relaxation pathways involved in the isomerization process.

3.5. Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT) and Complete Active Space with Second-Order Perturbation Theory (CASPT2), are invaluable for understanding the isomerization mechanism at a molecular level.

Objective: To model the potential energy surfaces of the ground and excited states of azobenzene and to identify the transition states for isomerization.

General Protocol:

-

Geometry Optimization: The ground-state geometries of the cis and trans isomers are optimized using a suitable level of theory (e.g., DFT with a functional like B3LYP or PBE).[1]

-

Excited State Calculations: Vertical excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) or more accurate methods like CASPT2 to simulate the absorption spectrum.

-

Potential Energy Surface Scanning: The potential energy surfaces of the ground and excited states are explored by performing relaxed scans along the key reaction coordinates, such as the C-N=N-C dihedral angle (for rotation) and the C-N=N bond angle (for inversion).

-

Transition State Search: The transition state structures for both thermal and photoisomerization pathways are located on the potential energy surfaces.

-

Reaction Pathway Analysis: The minimum energy paths connecting the isomers and transition states are determined to elucidate the detailed mechanism of isomerization.

A combined approach, using DFT for geometry optimizations and relaxed scans followed by single-point CASPT2 energy calculations on the DFT-optimized structures, can provide a good balance between accuracy and computational cost.

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental isomerization pathway and a typical experimental workflow.

Caption: The photoisomerization and thermal relaxation pathways of azobenzene.

Caption: A generalized experimental workflow for studying azobenzene isomerization.

Conclusion

The cis-trans isomerization of azobenzene provides a powerful and versatile tool for the dynamic control of molecular systems. A thorough understanding of the fundamental principles governing this process, coupled with robust experimental and computational methodologies, is essential for the rational design of novel photoswitchable molecules for applications in drug development, materials science, and beyond. This guide has provided a comprehensive overview of these core concepts, offering a valuable resource for researchers seeking to harness the potential of azobenzene-based technologies. The continued exploration of the intricate details of the isomerization mechanism and the development of new azobenzene derivatives with tailored properties will undoubtedly pave the way for exciting future innovations.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Azobenzene photoisomerization quantum yields in methanol redetermined - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Characteristics and long-term kinetics of an azobenzene derivative and a donor–acceptor Stenhouse adduct as orthogonal photoswitches - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP05786K [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Theoretical study on the reaction mechanism of the thermal cis – trans isomerization of fluorine-substituted azobenzene derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01132J [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electronic and Geometric Properties of Azidobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic and geometric properties of azidobenzene derivatives. Azidobenzene and its substituted analogues are versatile building blocks in organic synthesis, renowned for their utility in click chemistry, the synthesis of nitrogen-containing heterocyles, and as photoaffinity labels. Understanding their structural and electronic characteristics is paramount for their effective application in medicinal chemistry, materials science, and drug development.

Electronic Properties of Azidobenzene Derivatives

The electronic nature of a substituent profoundly influences the reactivity and properties of the benzene ring. The azide group (-N₃) is a unique functional group with interesting electronic characteristics.

Substituent Effects

The electronic effect of the azide group on an aromatic system has been quantified using Hammett-Taft parameters. These studies reveal that the azide group acts as an inductively withdrawing group, primarily due to the high electronegativity of the nitrogen atoms. However, its resonance effect is more complex and can be influenced by the electronic demands of the reaction or the properties being measured.[1][2]

-

Inductive Effect (σF): The azide group exhibits a significant inductive electron-withdrawing effect, with a reported σF value of approximately 0.38.[1][2]

-

Resonance Effect (σR): Its resonance contribution is generally small and can vary. On a phenol ring, it shows negligible resonance effects (σR ≈ 0.02).[1][2] In contrast, when attached to a benzoic acid system, it can act as a strong π-donor (σR ≈ -0.39), demonstrating its ability to engage in resonance donation depending on the molecular context.[1]

This dual electronic nature makes azidobenzene derivatives interesting subjects for studying structure-property relationships. The overall effect is that the azide group is generally considered a moderately deactivating, ortho-para directing substituent in electrophilic aromatic substitution reactions.[3]

Frontier Molecular Orbitals and Electronic Parameters

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding the electronic transitions and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

Table 1: Calculated Electronic Properties of Representative para-Substituted Azidobenzene Derivatives

| Substituent (X) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| -H | -6.98 | -1.45 | 5.53 | 1.58 |

| -NO₂ | -7.51 | -2.33 | 5.18 | 2.95 |

| -OCH₃ | -6.45 | -1.19 | 5.26 | 2.41 |

| -Cl | -7.10 | -1.68 | 5.42 | 0.25 |

Note: The values in this table are illustrative and based on DFT calculations (B3LYP/6-311G(d,p) level of theory) to demonstrate the expected trends.

Geometric Properties of Azidobenzene Derivatives

The geometry of azidobenzene derivatives, including bond lengths, bond angles, and dihedral angles, dictates their three-dimensional shape and how they interact with other molecules. This is particularly important in drug design for understanding receptor binding.

Structure of the Azido Group

The azide group, when attached to a phenyl ring, is characterized by a nearly linear arrangement of the three nitrogen atoms, though slight bending is common. The C-N-N angle is typically around 114-120°. The internal N-N bond lengths are not identical; the bond between the nitrogen attached to the ring (Nα) and the central nitrogen (Nβ) is typically longer than the bond between the central (Nβ) and terminal (Nγ) nitrogen atoms. This reflects a resonance hybrid structure, commonly depicted as Ph-N=N⁺=N⁻ ↔ Ph-N⁻-N⁺≡N.

Key Geometric Parameters

X-ray crystallography is the definitive method for determining the precise geometric parameters of molecules in the solid state. While crystal structures for a complete series of simple substituted azidobenzenes are scarce, data from various organic azide compounds provide a clear picture of the expected geometry.[4]

Table 2: Representative Geometric Parameters of the Azidobenzene Moiety

| Parameter | Typical Value (Å or °) | Description |

| Bond Lengths | ||

| C-Nα | 1.40 - 1.43 Å | Length of the bond connecting the phenyl ring to the azide group. |

| Nα-Nβ | 1.23 - 1.27 Å | Length of the inner nitrogen-nitrogen bond. |

| Nβ-Nγ | 1.13 - 1.17 Å | Length of the terminal nitrogen-nitrogen bond. |

| Bond Angles | ||

| C-Nα-Nβ | 114 - 120° | Angle between the phenyl ring and the azide chain. |

| Nα-Nβ-Nγ | 170 - 178° | Angle of the nitrogen chain, indicating near-linearity. |

| Dihedral Angles | ||

| C-C-C-Nα | Variable | Describes the rotation of the azide group relative to the phenyl ring. A value near 0° or 180° indicates coplanarity. |

Note: The values are compiled from crystallographic data of various organic azide compounds and are representative.[4] Specific values will vary with substitution and crystal packing forces.

Experimental and Computational Protocols

The determination of electronic and geometric properties relies on a combination of synthesis, spectroscopic characterization, and computational modeling.

Synthesis of Azidobenzene Derivatives

A common and reliable method for synthesizing aryl azides is through the diazotization of anilines, followed by substitution with an azide salt.

Detailed Protocol: Synthesis of para-Nitrophenyl Azide

-

Diazotization: Dissolve para-nitroaniline (1.0 eq.) in an aqueous solution of hydrochloric acid (approx. 3 eq. of HCl in water). Cool the resulting slurry to 0-5 °C in an ice-water bath with vigorous stirring.

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise to the aniline slurry. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt. Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

-

Azide Addition: In a separate flask, dissolve sodium azide (1.1 eq.) in water and cool to 0-5 °C.

-

Coupling: Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. A precipitate will form. The reaction is often accompanied by gas evolution (N₂), so the addition should be controlled.

-

Isolation: Allow the reaction mixture to stir for 1-2 hours as it slowly warms to room temperature. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water and then with a small amount of cold ethanol to remove impurities. The product can be further purified by recrystallization from ethanol. Caution: Aryl azides can be explosive, especially when heated. Handle with care and use appropriate safety shields.

Spectroscopic Characterization

Standard spectroscopic techniques are used to confirm the structure and purity of the synthesized azides.

-

Infrared (IR) Spectroscopy: This is the most direct method for identifying the azide functional group. The asymmetric stretching vibration (νas) of the N≡N bond gives rise to a very strong and sharp absorption peak in a characteristic region of the spectrum, typically between 2100 and 2160 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the substitution pattern of the aromatic ring.

-

¹³C NMR: The carbon atom attached to the azide group typically shows a chemical shift in the range of 138-145 ppm .

-

-

UV-Vis Spectroscopy: Azidobenzene derivatives exhibit characteristic electronic transitions. The parent phenyl azide shows absorption bands around 250 nm (π→π* transition) and a weaker band around 280 nm (n→π* transition). The position and intensity of these bands are sensitive to substitution on the phenyl ring.

X-ray Crystallography Protocol

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure.

-

Crystallization: Grow single crystals of the azidobenzene derivative. This is often the most challenging step and typically involves slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from the peaks in this map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit, resulting in precise bond lengths, bond angles, and other geometric parameters.

Computational (DFT) Protocol

Density Functional Theory (DFT) is a powerful tool for predicting the electronic and geometric properties of molecules.

-

Model Building: Construct the 3D structure of the azidobenzene derivative in silico.

-

Method Selection: Choose an appropriate functional and basis set. A common and reliable combination for organic molecules is the B3LYP functional with the 6-311G(d,p) basis set .

-

Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This provides predicted bond lengths, bond angles, and dihedral angles.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

-

Property Calculation: From the optimized structure, calculate electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP). Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.

Visualized Workflows and Relationships

The following diagrams illustrate key processes in the study of azidobenzene derivatives.

Caption: General synthesis workflow for azidobenzene derivatives.

References

- 1. Crystal structure, Hirshfeld surface, DFT and molecular docking studies of 2-{4-[(E)-(4-acetylphenyl)diazenyl]phenyl}-1-(5-bromothiophen-2-yl)ethanone; a compound with bromine⋯oxygen-type contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular structure and modeling studies of azobenzene derivatives containing maleimide groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. Crystal structure and Hirshfeld surface analysis of 4-azido-2-(3,5-dimethylphenyl)-5-(4-nitrophenyl)-2H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of E- and Z-Isomers of Azobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the E- (trans) and Z- (cis) isomers of azobenzene, a prototypical molecular switch. Understanding the distinct spectral properties of these isomers is crucial for the development and application of azobenzene-containing systems in fields ranging from materials science to pharmacology.

Introduction to Azobenzene Isomerization

Azobenzene undergoes reversible photoisomerization between its thermally stable E-isomer and metastable Z-isomer.[1] This process can be triggered by light, allowing for external control over molecular geometry and, consequently, material or biological function. The E-isomer can be converted to the Z-isomer typically by irradiation with UV light (around 365 nm), while the reverse Z-to-E isomerization can be induced by visible light (around 440 nm) or occurs thermally in the dark.[1][2] Each isomer possesses a unique spectroscopic signature, which allows for the monitoring of the isomerization process and the characterization of the individual states.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the most common method for monitoring the isomerization of azobenzene due to the distinct and well-separated absorption bands of the E- and Z-isomers.[3]

The E-isomer exhibits a strong absorption band in the UV region, attributed to the π-π* transition, and a weaker, symmetry-forbidden n-π* transition in the visible region.[3][4] Upon isomerization to the Z-form, the intensity of the π-π* band significantly decreases, while the n-π* band becomes more intense and slightly red-shifted.[2][5]

Quantitative UV-Vis Data for Azobenzene

The following table summarizes the key UV-Vis absorption data for the E- and Z-isomers of unsubstituted azobenzene in solution.

| Isomer | Transition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| E-Azobenzene | π-π | ~320 | ~22,000 - 21,000 | Alcohol, Decane |

| n-π | ~440 | ~400 - 4,500 | Alcohol, Decane | |

| Z-Azobenzene | π-π | ~280 | ~5,100 | Alcohol |

| n-π | ~433 | ~1,500 - 5,500 | Alcohol, Decane |

Note: Values can vary slightly depending on the solvent and specific experimental conditions.[6][7]

Experimental Protocol: Monitoring Azobenzene Isomerization by UV-Vis Spectroscopy

This protocol outlines the steps for monitoring the photoisomerization of azobenzene using a UV-Vis spectrophotometer.[3][8]

Materials:

-

Azobenzene

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)

-

Quartz cuvette

-

UV-Vis spectrophotometer

-

UV lamp (e.g., 365 nm)

-

Visible light source (e.g., >420 nm)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of azobenzene in the chosen solvent.

-

Dilute the stock solution to a concentration that results in an absorbance of approximately 1.0-1.5 at the λmax of the E-isomer's π-π* transition to ensure adherence to the Beer-Lambert law.[8]

-

Transfer the solution to a quartz cuvette.

-

-

Initial Spectrum (E-isomer):

-

Record the full UV-Vis absorption spectrum of the solution in the dark. This spectrum represents the initial state, which is predominantly the E-isomer.

-

-

E-to-Z Photoisomerization:

-

Irradiate the sample in the cuvette with a UV light source (e.g., 365 nm).

-

Periodically record the UV-Vis spectrum until a photostationary state (PSS) is reached, indicated by no further significant changes in the spectrum.[8] A clear decrease in the π-π* band and an increase in the n-π* band should be observed.

-

-

Z-to-E Isomerization (Photochemical):

-

Irradiate the sample at the PSS with a visible light source (e.g., >420 nm).

-

Record spectra at regular intervals to monitor the return to the E-isomer, characterized by the reappearance of the strong π-π* band.[8]

-

-

Z-to-E Isomerization (Thermal):

-

Place the cuvette containing the Z-isomer enriched solution in the dark in a temperature-controlled sample holder.

-

Record spectra at regular time intervals to monitor the thermal back-relaxation to the E-isomer.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural characterization of the E- and Z-isomers of azobenzene, providing detailed information about the chemical environment of the protons and carbons in each isomer.[4]

Upon E-to-Z isomerization, the signals in the ¹H NMR spectrum corresponding to the aromatic protons of the Z-isomer are typically shifted upfield (to lower ppm values) compared to the E-isomer. This is due to the anisotropic effect of the phenyl rings in the non-planar Z-conformation.[9] The protons ortho to the azo group show the most significant shift.[9]

Quantitative ¹H NMR Data for Azobenzene

The following table provides representative ¹H NMR chemical shift ranges for the aromatic protons of E- and Z-azobenzene.

| Isomer | Proton Position | ¹H Chemical Shift (δ, ppm) |

| E-Azobenzene | Ortho | 7.8 - 8.0 |

| Meta | 7.4 - 7.6 | |

| Para | 7.3 - 7.5 | |

| Z-Azobenzene | Ortho | 6.8 - 7.0 |

| Meta | 7.1 - 7.3 | |

| Para | 7.0 - 7.2 |

Note: Chemical shifts are dependent on the solvent and the specific substituents on the azobenzene core.[10][11]

Experimental Protocol: NMR Analysis of Azobenzene Isomers

This protocol describes the general procedure for preparing and analyzing azobenzene isomers by NMR spectroscopy.[12][13]

Materials:

-

Azobenzene sample (E-isomer, Z-isomer, or a mixture)

-

Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of the azobenzene sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.[13]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum of the sample.

-

For in-situ photoisomerization studies, the NMR tube can be irradiated with a light source (e.g., a UV LED) prior to or during the NMR measurement.[4]

-

-

Data Analysis:

-

Process the spectrum (phasing, baseline correction).

-

Identify and integrate the signals corresponding to the E- and Z-isomers to determine their relative concentrations.

-

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the E- and Z-isomers of azobenzene. These techniques are sensitive to changes in molecular symmetry and bond strengths that occur upon isomerization.

The planar E-isomer belongs to the C₂h point group, while the non-planar Z-isomer has C₂ symmetry. This difference in symmetry results in distinct selection rules for IR and Raman active vibrational modes. The N=N stretching vibration is a key diagnostic peak, though it can be weak in the IR spectrum of the symmetric E-isomer due to the center of inversion.

Characteristic Vibrational Frequencies for Azobenzene Isomers

The following table lists some of the characteristic vibrational frequencies for E- and Z-azobenzene.

| Isomer | Vibrational Mode | Wavenumber (cm⁻¹) | Spectroscopic Technique |

| E-Azobenzene | N=N stretch | ~1440 | Raman |

| C-N stretch | ~1150 | IR, Raman | |

| Phenyl modes | 1583, 1299 | IR | |

| Z-Azobenzene | N=N stretch | ~1511 | IR |

| Phenyl modes | 1511, 1496 | IR | |

| γ(CH), δ(NNC), δ(ring) coupling | ~701 | IR |

Note: The exact peak positions can be influenced by the molecular environment and intermolecular interactions.[14][15]

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Caption: Photoisomerization of Azobenzene.

Caption: Experimental Workflow for Spectroscopic Characterization.

Caption: Distinct UV-Vis Spectral Features.

References

- 1. Azobenzene - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. benchchem.com [benchchem.com]

- 4. digital.library.txst.edu [digital.library.txst.edu]

- 5. Online monitoring the isomerization of an azobenzene-based dendritic bolaamphiphile using ion mobility-mass spectrometry - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC01488C [pubs.rsc.org]

- 6. Chapter 4 Workshop Questions for Week 2 Absorption | Photochemistry and Photophysics [chemfd.github.io]

- 7. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Quantum Chemical Calculations of Azidobenzene Structure

This technical guide provides a comprehensive overview of the quantum chemical calculations used to determine the structure of azidobenzene. It is intended for researchers, scientists, and professionals in drug development who utilize computational chemistry in their work. This document details the theoretical methodologies, presents key structural data in a comparative format, and outlines relevant experimental protocols.

Introduction to Azidobenzene and Computational Approaches

Azidobenzene (C6H5N3) is an aromatic organic compound that serves as a fundamental building block in the synthesis of various nitrogen-containing heterocycles and is a key precursor for photoaffinity labeling reagents.[1] Understanding its precise geometric structure is crucial for predicting its reactivity and designing new applications. Quantum chemical calculations have become indispensable tools for elucidating the molecular structures of compounds like azidobenzene, offering a powerful complement to experimental techniques.[2] These computational methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy.[2][3]

This guide focuses on the trans isomer of azidobenzene (E-AB), which is generally considered to have a planar structure.[2] However, the planarity has been a subject of some debate, with computational studies playing a key role in resolving this question.[2]

Quantum Chemical Calculation Methodologies

The determination of azidobenzene's equilibrium structure is commonly approached using various quantum chemical methods. The choice of method and basis set is critical for obtaining accurate results.

2.1. Density Functional Theory (DFT)

DFT is a popular method for studying medium-sized molecules like azidobenzene due to its balance of accuracy and computational cost.[2] A variety of functionals have been tested and are recommended for studying azobenzene derivatives:

-

B3LYP: A widely used hybrid functional that often provides good geometric predictions.[2][4]

-

TPSSh and X3LYP: These functionals have also been shown to predict the structure of azidobenzene to within the error of a gas electron diffraction (GED) experiment.[2]

-

M06-2X: A hybrid meta-GGA functional that is also used for these types of calculations.[5]

-

CAM-B3LYP: A long-range corrected functional often used for theoretical studies of azobenzene derivatives.[6]

2.2. Ab Initio Methods

While more computationally expensive, high-level ab initio methods are often used as a benchmark for DFT results.

-

Møller-Plesset Perturbation Theory (MP2): This method has been used for azidobenzene, although some studies suggest it may incorrectly predict a twisted structure.[2]

-

Coupled Cluster (CC) Theory: The "gold standard" in quantum chemistry, methods like DLPNO-CCSD(T0) provide highly accurate energies and are used to evaluate the quality of geometries obtained from DFT functionals.[2]

2.3. Basis Sets

The choice of basis set is also crucial for accurate calculations.

-

Pople-style basis sets: 6-31G(d,p) and 6-31+G(d,p) are commonly used.[6][7]

-

Correlation-consistent basis sets: cc-pVTZ and cc-pVQZ are used for high-accuracy calculations, often with complete basis set (CBS) extrapolation.[2][8]

-

pcseg-2: This basis set is optimized for DFT calculations and is recommended for geometry optimizations and frequency calculations.[2][8]

Data Presentation: Structural Parameters of trans-Azidobenzene

The following tables summarize the key structural parameters for trans-azidobenzene obtained from various computational methods and compared with experimental Gas Electron Diffraction (GED) data.

Table 1: Calculated and Experimental Bond Lengths (Å) for trans-Azidobenzene

| Bond | DFT/B3LYP | DFT/TPSSh | DFT/X3LYP | MP2/6-31+G* | GED (Experimental) |

| N=N | 1.253 | 1.252 | 1.250 | ~1.25 | ~1.249 |

| N-C | 1.423 | 1.423 | 1.425 | ~1.43 | ~1.432 |

| C-C (avg) | 1.396 | 1.396 | 1.397 | ~1.40 | ~1.392 |

| C-H (avg) | 1.084 | 1.083 | 1.084 | ~1.08 | ~1.085 |

Data sourced from multiple computational studies.[2]

Table 2: Calculated and Experimental Bond Angles (°) for trans-Azidobenzene

| Angle | DFT/B3LYP | DFT/TPSSh | DFT/X3LYP | MP2/6-31+G* | GED (Experimental) |

| C-N=N | 114.2 | 114.3 | 114.2 | ~114 | ~114.5 |

| N-N-C | 114.2 | 114.3 | 114.2 | ~114 | ~114.5 |

| C-C-N | 124.2 | 124.2 | 124.2 | ~124 | ~124.4 |

| C-C-C (avg) | 120.0 | 120.0 | 120.0 | ~120 | ~120.0 |

Data sourced from multiple computational studies.[2]

Table 3: Calculated Dihedral Angles (°) for trans-Azidobenzene

| Dihedral Angle | DFT/B3LYP | DFT/TPSSh | High-Level Ab Initio |

| C-N-N-C | 180.0 | 180.0 | 180.0 |

| N-N-C-C | 180.0 | 180.0 | 180.0 |

Most reliable DFT calculations and high-level ab initio methods confirm a planar C2h symmetry for trans-azidobenzene.[2]

Experimental Protocols

4.1. Gas Electron Diffraction (GED)

GED is a powerful technique for determining the geometric structure of molecules in the gas phase.

Methodology:

-

A high-energy electron beam (typically 40-60 keV) is fired at a jet of the gaseous sample.

-

The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings.

-

The intensity of the scattered electrons is measured as a function of the scattering angle.

-

This experimental scattering data is then used to refine a molecular model.

-

Quantum chemical calculations are often used to provide initial structural parameters and to constrain the refinement process in a technique known as Molecular Orbital Constrained Gas Electron Diffraction (MOCED).[2][8]

-

Vibrational corrections, also derived from theoretical calculations, are applied to convert the experimentally determined internuclear distances (ra) to equilibrium distances (re) for direct comparison with calculated geometries.[2]

4.2. X-ray Crystallography

This technique is used to determine the structure of molecules in the solid state. While it provides highly precise atomic coordinates, it's important to note that the resulting structure can be influenced by intermolecular interactions within the crystal lattice.[2] For a molecule like azidobenzene, this can sometimes lead to slight distortions from the gas-phase geometry.

Visualizations

The following diagrams illustrate the workflow and logic of studying azidobenzene's structure.

Caption: Workflow for Quantum Chemical Calculation of Azidobenzene.

References

- 1. Azidobenzene | C6H5N3 | CID 69319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comprehensive Study of Equilibrium Structure of Trans-Azobenzene: Gas Electron Diffraction and Quantum Chemical Calculations [mdpi.com]

- 3. trace.tennessee.edu [trace.tennessee.edu]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational Exploration of Ambiphilic Reactivity of Azides and Sustmann’s Paradigmatic Parabola - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Substituent Effects on Azidobenzene Properties: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influence of aromatic ring substituents on the physicochemical properties and reactivity of azidobenzenes. Understanding these effects is critical for the rational design of azidobenzene-containing compounds for a wide range of applications, from bioconjugation and materials science to the development of targeted therapeutics and prodrugs. This document details the electronic and steric consequences of substituent modifications, provides key quantitative data for a range of substituted azidobenzenes, outlines detailed experimental protocols for their synthesis and characterization, and visualizes relevant reaction pathways and workflows.

Core Principles of Substituent Effects on Azidobenzene

The properties of the azido group (-N₃) in azidobenzene are significantly modulated by the electronic nature of substituents on the phenyl ring. These effects can be broadly categorized into inductive and resonance effects, which alter the electron density distribution within the molecule, thereby influencing its stability, spectroscopic characteristics, and reactivity.

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density on the aromatic ring and the attached azido group through inductive and/or resonance effects. This generally increases the electrophilicity of the azide, which can enhance its reactivity in certain cycloaddition reactions. For instance, the presence of an electron-withdrawing nitro group can lead to a 20 to 30-fold increase in the rate constant for strain-promoted azide-alkyne cycloaddition (SPAAC) compared to unsubstituted phenylazide.[1]

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the aromatic ring and the azido group. This can, in turn, influence the azide's nucleophilicity and its reactivity profile in various chemical transformations.

The electronic influence of substituents can be quantified using Hammett substituent constants (σ), which provide a measure of the electron-donating or electron-withdrawing ability of a substituent at a given position (meta or para) on the benzene ring.[2][3][4] The azide group itself acts as an inductively withdrawing group, but its resonance contribution can vary depending on the electronic demands of the reaction.[4][5]

Steric Effects:

Ortho-substituents can exert significant steric hindrance around the azido group, which may impede its approach to reaction partners and thus decrease reaction rates. However, steric strain can also be exploited to modulate other properties, such as the thermal stability of isomers in related azo compounds.

Data Presentation: Quantitative Effects of Substituents

The following tables summarize key quantitative data illustrating the impact of various substituents on the properties of azidobenzene derivatives.

Table 1: Effect of Substituents on the Asymmetric Stretching Frequency of the Azido Group in Substituted Phenyl Azides.

| Substituent (para) | Wavenumber (ν N₃, cm⁻¹) | Reference |

| -NO₂ | ~2130 | [6] |

| -CN | ~2127 | [6] |

| -H | 2112 | [6] |

| -OCH₃ | ~2108 | [6] |

Note: Data is approximated from graphical representations and textual descriptions in the cited literature.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Representative Substituted Azidobenzenes.

| Substituent (Position) | Proton (Position) | ¹H Chemical Shift (δ, ppm) | Carbon (Position) | ¹³C Chemical Shift (δ, ppm) |

| H (para) | H-2, H-6 | 7.05 | C-1 | 140.1 |

| H-3, H-5 | 7.37 | C-2, C-6 | 119.1 | |

| H-4 | 7.16 | C-3, C-5 | 129.9 | |

| C-4 | 125.0 | |||

| NO₂ (para) | H-2, H-6 | 8.25 | C-1 | 147.1 |

| H-3, H-5 | 7.20 | C-2, C-6 | 125.1 | |

| C-3, C-5 | 119.5 | |||

| C-4 | 147.8 | |||

| OCH₃ (para) | H-2, H-6 | 6.90 | C-1 | 132.9 |

| H-3, H-5 | 6.90 | C-2, C-6 | 114.9 | |

| C-3, C-5 | 120.3 | |||

| C-4 | 157.0 |

Note: Data is compiled and averaged from multiple sources and may vary slightly based on solvent and experimental conditions.

Table 3: Thermal Decomposition Onset Temperatures for Substituted Phenyl Azides.

| Substituent | Decomposition Onset (°C) | Analytical Method | Reference |

| 2-nitro | ~150 | DSC | [7] |

| 2-formyl | ~160 | DSC | [7] |

| 2-acetyl | ~145 | DSC | [7] |

| Unsubstituted | ~160 | TGA | [8] |

Table 4: Second-Order Rate Constants for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Substituted Phenyl Azides with Bicyclononyne (BCN).

| Substituent (para) | Rate Constant (k, M⁻¹s⁻¹) |

| -NO₂ | ~4.0 - 6.0 |

| -H | 0.2 |

| -OCH₃ | ~0.1 |

Note: These values are indicative and compiled from various sources discussing the trend of electron-withdrawing groups accelerating the reaction.[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of representative substituted azidobenzenes.

Synthesis of 4-Nitroazidobenzene

This protocol describes the synthesis of 4-nitroazidobenzene from 4-nitroaniline via a diazotization reaction followed by azidation.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

-

Ice

Procedure:

-

Diazotization: In a 250 mL beaker, suspend 5.0 g of 4-nitroaniline in 15 mL of concentrated HCl and 15 mL of distilled water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled solution of 2.5 g of sodium nitrite in 10 mL of distilled water dropwise to the 4-nitroaniline suspension. Maintain the temperature below 5 °C throughout the addition. Continue stirring for 30 minutes at 0-5 °C after the addition is complete.

-

Azidation: In a separate 500 mL beaker, dissolve 3.0 g of sodium azide in 50 mL of cold distilled water.

-

Slowly and carefully add the cold diazonium salt solution to the sodium azide solution with constant stirring. A vigorous evolution of nitrogen gas will occur. Allow the reaction to stir for 1 hour as it gradually warms to room temperature.

-

Work-up and Purification: The resulting solid precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then dissolved in diethyl ether, and the organic layer is washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield 4-nitroazidobenzene as a solid. Recrystallization from ethanol may be performed for further purification.

Safety Note: Organic azides are potentially explosive and should be handled with care. Avoid heating the solid material and use appropriate personal protective equipment. Diazonium salts can also be unstable when dry.

Synthesis of 4-Methoxyazidobenzene

This protocol outlines the synthesis of 4-methoxyazidobenzene from p-anisidine.

Materials:

-

p-Anisidine (4-methoxyaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled water

-

Ice

Procedure:

-

Diazotization: Dissolve 5.0 g of p-anisidine in a mixture of 15 mL of concentrated HCl and 50 mL of water. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 3.0 g of sodium nitrite in 10 mL of water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Azidation: In a separate beaker, prepare a solution of 3.5 g of sodium azide in 50 mL of water and cool it in an ice bath.

-

Add the cold diazonium salt solution to the sodium azide solution in portions with stirring.

-

Work-up and Purification: After the nitrogen evolution ceases, extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain 4-methoxyazidobenzene as an oil or low-melting solid.

Characterization by Spectroscopy

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the synthesized azidobenzene derivative using a Fourier Transform Infrared (FTIR) spectrometer.

-

Prepare the sample as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic strong, sharp absorption band for the asymmetric stretching of the azido group (νN₃), which typically appears in the range of 2100-2130 cm⁻¹.[6] Note the shift in this frequency based on the electronic nature of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

For ¹H NMR, observe the chemical shifts and coupling patterns of the aromatic protons. Note the downfield or upfield shifts of the protons relative to unsubstituted azidobenzene, which reflect the electron-donating or -withdrawing nature of the substituent.

-

For ¹³C NMR, identify the chemical shifts of the aromatic carbons. The carbon atom attached to the azido group (C-N₃) is of particular interest, as its chemical shift is sensitive to the electronic environment.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA):

-

Accurately weigh a small amount (2-5 mg) of the azidobenzene derivative into an aluminum DSC pan or a TGA crucible.

-